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A comprehensive analysis of three prominent synthetic pathways to the antiviral drug

oseltamivir (Tamiflu®) reveals significant differences in cost-effectiveness, safety, and

efficiency. This guide, designed for researchers, scientists, and drug development

professionals, provides a detailed comparison of the original Roche industrial synthesis, the

Corey azide-free synthesis, and the innovative Hayashi one-pot synthesis, supported by

experimental data and process diagrams.

The commercial production of oseltamivir, a critical tool in combating influenza A and B viruses,

has historically been dominated by a route starting from (-)-shikimic acid, a natural product with

a sometimes volatile supply chain.[1][2] This dependency has spurred extensive research into

alternative, more economical, and safer synthetic strategies. This comparison delves into the

specifics of three such routes, offering a valuable resource for optimizing the production of this

essential medicine.

Comparative Analysis of Oseltamivir Synthetic
Pathways
The efficiency and cost of synthesizing oseltamivir are influenced by several key factors,

including the choice of starting materials, the number of chemical steps, the overall yield, and

the use of hazardous reagents. The following table summarizes these critical parameters for

the Roche, Corey, and Hayashi syntheses.
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Feature
Roche Industrial
Synthesis

Corey Azide-Free
Synthesis

Hayashi One-Pot
Synthesis

Starting Material(s) (-)-Shikimic Acid
1,3-Butadiene,

Trifluoroethyl acrylate

Commercially

available aldehydes

and nitroalkenes

Key Advantages
Established and

scalable process.

Avoids hazardous

azides; uses

inexpensive starting

materials.[3]

Highly efficient (one-

pot); significant

reduction in steps and

time.

Key Disadvantages

Reliance on shikimic

acid (variable

supply/cost); use of

potentially explosive

azides.[1]

Longer sequence of

12 steps.[3]

Requires a

specialized and

potentially costly chiral

catalyst.

Number of Linear

Steps
~8-12 12 5 (in a single pot)

Overall Yield 17-22% ~30%[3]
~15% (in one-pot

procedure)

Use of Hazardous

Azides

Yes (in the primary

industrial route)[1]
No[3] No

Experimental Protocols
A detailed understanding of the experimental procedures is crucial for a comprehensive cost-

analysis. Below are the methodologies for the key transformations in each of the three

synthetic pathways.

Roche Industrial Synthesis from (-)-Shikimic Acid
The established industrial synthesis begins with the naturally sourced chiral molecule, (-)-

shikimic acid.

Step 1: Esterification and Ketal Protection (-)-Shikimic acid is first converted to its ethyl ester by

treatment with ethanol and a thionyl chloride catalyst. The resulting diol is then protected as a
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pentylidene acetal by reacting with 3-pentanone.

Step 2: Mesylation and Epoxidation The remaining free hydroxyl group is activated by

mesylation. Subsequent treatment with a base leads to the formation of a key epoxide

intermediate.

Step 3: Azide-mediated Ring Opening The epoxide is opened regioselectively by the addition of

an azide nucleophile, introducing the first nitrogen atom. This step is a significant safety

consideration due to the use of azides.

Step 4: Second Azide Introduction and Reduction Further transformations, including the

introduction of a second azide group and subsequent reduction, lead to the formation of the

diamine core of oseltamivir.

Step 5: Acylation and Final Product Formation The final steps involve the acylation of one of

the amino groups and deprotection to yield oseltamivir.

Corey Azide-Free Synthesis
Professor E.J. Corey's approach circumvents the need for shikimic acid and hazardous azides

by starting with simple, inexpensive hydrocarbons.

Step 1: Asymmetric Diels-Alder Reaction The synthesis commences with an enantioselective

Diels-Alder reaction between 1,3-butadiene and a trifluoroethyl acrylate derivative, catalyzed by

a chiral oxazaborolidine catalyst. This key step establishes the stereochemistry of the

cyclohexene ring.

Step 2: Iodolactonization and Protection The Diels-Alder adduct undergoes iodolactonization,

followed by protection of the newly formed amine with a Boc group.

Step 3: Aziridination and Ring Opening A series of steps, including elimination and

bromoamidation, leads to the formation of an aziridine. This aziridine is then regioselectively

opened with 3-pentanol to introduce the characteristic pentyloxy side chain.

Step 4: Final Deprotection The synthesis is completed by the removal of the Boc protecting

group to afford oseltamivir.
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Hayashi One-Pot Synthesis
This highly efficient synthesis, developed by Professor Yujiro Hayashi, dramatically reduces the

number of steps and purification procedures.

Step 1: Asymmetric Michael Addition The synthesis begins with an asymmetric Michael addition

between an α-alkoxyaldehyde and a nitroalkene, catalyzed by a chiral diphenylprolinol silyl

ether. This reaction sets two of the three stereocenters in a single step.

Step 2: Domino Michael/Horner-Wadsworth-Emmons Reaction The product of the Michael

addition undergoes a domino reaction sequence, including a second Michael addition and an

intramolecular Horner-Wadsworth-Emmons reaction, to construct the cyclohexene ring.

Step 3: Epimerization and Nitro Reduction A rapid epimerization step corrects the

stereochemistry at one of the carbon centers. The nitro group is then reduced to an amine. All

of these steps are performed sequentially in the same reaction vessel.

Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each

synthetic pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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